7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

Description

BenchChem offers high-quality 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZZZFREXOHOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645173 | |

| Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-10-2 | |

| Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

The following technical guide provides an in-depth physicochemical and synthetic analysis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane , a specialized organic intermediate used in medicinal chemistry.

Executive Summary

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane (CAS: 898786-10-2) is a bifunctional building block characterized by a lipophilic heptanoyl linker terminating in a reactive alkyl chloride and an aryl ketone bearing a trifluoromethoxy (

In drug discovery, this compound serves as a critical "linker-warhead" intermediate. The

Chemical Identity & Structural Analysis[2][3]

| Property | Specification |

| IUPAC Name | 7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one |

| CAS Number | 898786-10-2 |

| Molecular Formula | |

| Molecular Weight | 308.73 g/mol |

| SMILES | ClCCCCCCC(=O)c1ccc(OC(F)(F)F)cc1 |

| Structural Class | |

| Key Moieties |

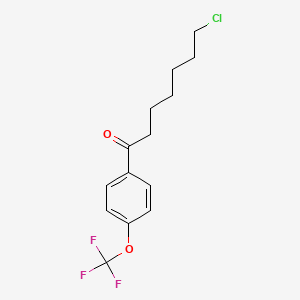

Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting its dual-reactivity zones.

Figure 1: Functional group analysis showing the progression from the lipophilic tail to the reactive headgroup.

Physicochemical Properties

Note: Values below are derived from consensus cheminformatics modeling and comparative data from structural analogs (e.g., 7-chloro-1-phenylheptan-1-one).

Lipophilicity & Solubility

The presence of the

-

LogP (Predicted): 4.8 – 5.2

-

Implication: The compound is highly lipophilic. It will partition strongly into organic layers (DCM, EtOAc) during extraction.

-

-

Water Solubility: Very Low (< 0.1 mg/mL).

-

Protocol: Requires co-solvents (DMSO, DMF, or Ethanol) for biological assays.

-

-

Polar Surface Area (PSA): ~26

(Ketone + Ether oxygen).-

Implication: Excellent passive membrane permeability (Blood-Brain Barrier penetrant potential).

-

Stability Profile

-

Hydrolytic Stability:

-

Ketone: Stable at pH 1–12.

-

Alkyl Chloride: Stable in neutral/acidic water. Slow hydrolysis to alcohol may occur in strong aqueous base at elevated temperatures (

). -

Trifluoromethoxy:[1] Extremely stable; resistant to metabolic hydrolysis.

-

-

Thermal Stability:

-

Likely stable up to 150°C. Can be distilled under high vacuum (e.g., 0.1 mmHg).

-

Synthetic Methodology

The industrial standard for synthesizing this scaffold is Friedel-Crafts Acylation . This route ensures regioselectivity (para-substitution) due to the directing effects of the trifluoromethoxy group.

Reaction Scheme

Reagents: (Trifluoromethoxy)benzene, 7-Chloroheptanoyl chloride, Aluminum Chloride (

Figure 2: Friedel-Crafts Acylation pathway for regioselective synthesis.

Detailed Protocol (Bench Scale)

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with

. -

Lewis Acid Activation: Add

(1.1 eq) to anhydrous DCM (50 mL) and cool to 0°C. -

Acyl Chloride Addition: Add 7-chloroheptanoyl chloride (1.0 eq) dropwise. Stir for 30 min to generate the acylium ion.

-

Substrate Addition: Add (trifluoromethoxy)benzene (1.0 eq) dropwise. Note: The OCF3 group is ortho/para directing but slightly deactivating; para substitution is favored sterically.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitor by TLC/LC-MS), reflux gently for 2 hours.

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl to break the Aluminum complex.

-

Workup: Extract with DCM (3x). Wash organics with Brine and

. Dry over -

Purification: Recrystallize from Hexanes (if solid) or perform Flash Chromatography (0-10% EtOAc in Hexanes).

Applications in Drug Design

This compound is primarily utilized as a heterobifunctional linker .

Reactivity Map

The molecule offers two distinct "handles" for chemical modification:

-

The Alkyl Chloride (C7):

-

Reaction:

Displacement (Finkelstein conditions or direct amination). -

Utility: Attaching the lipophilic tail to a secondary amine (e.g., piperazine) to create receptor ligands.

-

Conditions:

, KI (catalytic), DMF, 60°C.

-

-

The Ketone (C1):

-

Reaction: Reduction or Reductive Amination.

-

Utility:

-

Reduction to Alcohol (

): Creates a chiral center. -

Reduction to Methylene (

): Creates a completely saturated alkyl chain. -

Wolf-Kishner : Removes oxygen entirely.

-

-

Bioisosteric Value of

The trifluoromethoxy group is critical for modern drug design because:

-

Conformation: It adopts an orthogonal conformation relative to the ring, providing unique steric fill.

-

Metabolism: The C-F bonds block metabolic oxidation at the para-position.

-

Lipophilicity: It increases the LogP by ~1.0 unit compared to a methoxy group, improving blood-brain barrier penetration.

References

- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem. (General reference for OCF3 properties).

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

Sources

CAS number and chemical identifiers for 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane, a halogenated aromatic ketone of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural elucidation, a plausible synthetic pathway, and its potential significance in the development of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a complex organic molecule characterized by a heptanone backbone substituted with a terminal chlorine atom and a 4-trifluoromethoxyphenyl group. The presence of both a chloroalkane chain and a trifluoromethoxy-substituted aromatic ring suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for creating new chemical entities with desirable pharmacological properties.[1] The trifluoromethoxy group, in particular, is a key functional group in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1]

A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 898786-10-2 | |

| Molecular Formula | C₁₄H₁₆ClF₃O₂ | |

| Molecular Weight | 308.73 g/mol | |

| MDL Number | MFCD07700072 | |

| Hazard Information | Irritant |

Structural Elucidation and Spectroscopic Data

The structural formula of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is presented below.

Caption: Chemical structure of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the trifluoromethoxyphenyl ring, with splitting patterns indicative of a para-substituted benzene ring. The aliphatic protons of the heptanoyl chain would appear as a series of multiplets, with the methylene group adjacent to the carbonyl group shifted downfield, and the methylene group attached to the chlorine atom also exhibiting a downfield shift.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the trifluoromethoxy group and the ipso-carbon showing characteristic shifts), and the seven carbons of the aliphatic chain.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) would be observable for the molecular ion and any chlorine-containing fragments. Common fragmentation patterns would likely involve cleavage of the acyl group and fragmentation along the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The C-O-C stretching of the trifluoromethoxy group and the C-Cl stretching of the alkyl chloride would also be present, along with characteristic aromatic C-H and C=C stretching vibrations.

Proposed Synthesis Protocol: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is through a Friedel-Crafts acylation reaction. This well-established reaction involves the electrophilic substitution of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The proposed synthesis workflow is outlined below:

Caption: Proposed synthesis workflow for 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: To the stirred solvent, carefully add the Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a portion-wise manner. The amount of catalyst should be slightly more than stoichiometric due to complexation with the product ketone.

-

Acyl Chloride Addition: Dissolve 7-chloroheptanoyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel. Maintain the temperature of the reaction mixture as appropriate for the chosen solvent and catalyst.

-

Aromatic Substrate Addition: Following the addition of the acyl chloride, add 4-trifluoromethoxyanisole (or a similar activated trifluoromethoxyphenyl derivative) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications for 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane have not been extensively reported in the literature, its structural features suggest several potential areas of interest for drug discovery and development.

-

Scaffold for Novel Therapeutics: The combination of a flexible alkyl chloride chain and a rigid, electronically modified aromatic ring provides a versatile scaffold for the synthesis of a library of new compounds. The terminal chlorine can be readily displaced by various nucleophiles to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships.

-

Enzyme Inhibitors: The trifluoromethylketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor for various enzymes, particularly proteases. While this molecule contains a trifluoromethoxy group, the ketone functionality remains a key feature for potential interactions with enzyme active sites.

-

Probing Molecular Interactions: The trifluoromethoxy group can serve as a useful probe in medicinal chemistry due to its unique electronic properties and its potential to form specific interactions, such as halogen bonds, with biological targets.

The incorporation of trifluoromethyl and trifluoromethoxy groups is a well-established strategy in drug design to improve a compound's metabolic stability, bioavailability, and binding affinity.[1] Therefore, 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane represents a valuable building block for the synthesis of new chemical entities with potentially enhanced pharmacological profiles.

Safety and Handling

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a reactive alkyl chloride, a ketone, and a trifluoromethoxy-substituted aromatic ring offers a platform for the synthesis of diverse molecular architectures. While detailed experimental data for this specific molecule is currently limited, its synthesis via Friedel-Crafts acylation is a well-understood and feasible approach. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Duarte, F. J. S., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Braz. Chem. Soc.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14579822, 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. Retrieved February 20, 2026 from [Link].

-

NIST. (n.d.). Heptane, 1-chloro-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of pharmaceutical raw material 7-chloro-1-heptene.

-

Rieke Metals. (n.d.). 7-chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane. Retrieved February 20, 2026, from [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane (referred to herein as Target Compound 1 ). This molecule is a critical "linker-head" intermediate, often employed in the development of ferroptosis inhibitors, HDAC inhibitors, and lipophilic pharmacological probes where the trifluoromethoxy group provides metabolic stability and enhanced membrane permeability.

The protocol utilizes a Friedel-Crafts Acylation strategy.[1][2][3][4][5][6] Unlike standard acylations of activated arenes (e.g., anisole), the trifluoromethoxy group exerts a strong electron-withdrawing inductive effect (-I), partially deactivating the ring while maintaining para-directing resonance effects (+R). This necessitates specific Lewis Acid stoichiometry and temperature control to ensure high regioselectivity (>95% para) and prevent defluorination side reactions.

Retrosynthetic Analysis & Strategy

The most scalable disconnection is the C(sp2)-C(sp2) bond formation via electrophilic aromatic substitution (EAS).

-

Route: Friedel-Crafts Acylation

-

Nucleophile: 1-(Trifluoromethoxy)benzene (commercially available, stable).

-

Electrophile: 7-Chloroheptanoyl chloride (generated in situ or purchased).

-

Catalyst: Aluminum Chloride (

).[1][6]

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthetic pathway utilizing acid chloride activation followed by regioselective Friedel-Crafts acylation.[3]

Safety & Pre-requisites

Critical Hazards

-

Aluminum Chloride (

): Reacts violently with water, releasing HCl gas. Handle only under inert atmosphere ( -

Trifluoromethoxy Group: While generally stable, extreme Lewis acidic conditions at high temperatures (>100°C) can lead to fluoride leaching. Do not exceed recommended temperatures.

-

HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. An alkaline scrubber (NaOH trap) is mandatory.

Reagent Specifications

| Reagent | CAS No.[7][8] | Purity Requirement | Role |

| 1-(Trifluoromethoxy)benzene | 461-82-5 | >99% | Nucleophile |

| 7-Chloroheptanoyl chloride | 1710-98-1 | >97% | Electrophile |

| Aluminum Chloride ( | 7446-70-0 | Anhydrous (Granular) | Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous (<50 ppm | Solvent |

Detailed Experimental Protocol

Phase 1: Preparation of Electrophile (Optional if purchasing Acid Chloride)

If starting from 7-chloroheptanoic acid:

-

Charge 7-chloroheptanoic acid (1.0 eq) into a reactor under

. -

Add DCM (5 vol) and catalytic DMF (0.01 eq).

-

Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Warm to RT and stir for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess

and use the crude oil immediately.

Phase 2: Friedel-Crafts Acylation (The Scalable Step)

Scale: 100 g Input (1-(Trifluoromethoxy)benzene) Reactor: 2L Jacketed Glass Reactor with overhead stirring and reflux condenser.

Step-by-Step Procedure:

-

Catalyst Suspension:

-

Purge the reactor with Nitrogen.

-

Charge DCM (600 mL) and cool to 0°C .

-

Add

(89.5 g, 0.67 mol, 1.1 eq) portion-wise. Note: Ensure the exotherm does not exceed 10°C.

-

-

Electrophile Addition:

-

Dissolve 7-Chloroheptanoyl chloride (122.8 g, 0.67 mol, 1.1 eq) in DCM (100 mL) .

-

Add this solution dropwise to the

suspension at 0–5°C over 45 minutes. -

Observation: The mixture will turn yellow/orange as the acylium complex forms. Stir for 30 mins at 0°C.

-

-

Substrate Addition:

-

Add 1-(Trifluoromethoxy)benzene (100 g, 0.61 mol, 1.0 eq) dropwise over 30 minutes at 0–5°C .

-

Rationale: Adding the substrate last (or "inverse addition" of complex to substrate) prevents poly-acylation, though the deactivated nature of the product makes poly-acylation unlikely.

-

-

Reaction Maintenance:

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 4–6 hours .

-

IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Target <2% remaining starting material.

-

Note: If reaction is sluggish due to the deactivated ring, heat to gentle reflux (40°C) for 2 hours.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to 0°C .

-

Slowly pour the reaction mixture into a separate vessel containing Ice/Water (1 kg) and conc. HCl (50 mL) . Caution: Violent exotherm.

-

Stir vigorously for 30 minutes to hydrolyze aluminum salts.

-

-

Workup:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer with DCM (2 x 200 mL).

-

Combine organics and wash with:

-

Water (300 mL)

-

Sat.

(300 mL) - removes residual acid. -

Brine (300 mL).

-

-

Dry over

, filter, and concentrate under reduced pressure.

-

Phase 3: Purification

The crude product is typically a pale yellow oil or low-melting solid.

-

Method A (Distillation - Preferred for >100g):

-

High-vacuum distillation (

mmHg). -

Boiling point is expected around 160–180°C at 0.5 mmHg.

-

-

Method B (Crystallization - Preferred for high purity):

-

Dissolve crude in hot Heptane/IPA (95:5) .

-

Cool slowly to -10°C.

-

Filter white crystals.

-

Quality Control & Validation

Analytical Parameters

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid/oil |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Identity | 1H-NMR (CDCl3) | Characteristic triplet at |

| Regioisomer Ratio | GC-MS / NMR | Para : Ortho > 95 : 5 |

Regioselectivity Logic

The

Workflow Logic (DOT Visualization)

Figure 2: Logical process control flow for the synthesis batch.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Moisture in | Ensure |

| High Ortho Isomer | Reaction temperature too high during addition. | Maintain 0–5°C strictly during the addition of substrate. |

| Unreacted SM | Deactivated ring kinetics. | Increase temperature to reflux (40°C) after initial mixing. Add 0.2 eq extra |

| Black Tar Formation | Polymerization of THF (if used) or excessive heat. | Use DCM or DCE only. Do not use THF (incompatible with strong Lewis acids). |

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Leflunomide Intermediate Synthesis. (Similar chemistry regarding trifluoromethyl/methoxy aromatics). Journal of Labelled Compounds and Radiopharmaceuticals, 48(10), 747-753.

-

Preparation of omega-chloroalkyl aryl ketones. (General procedure for long chain halo-acylations). Organic Syntheses, Coll. Vol. 4, p.156 (1963).

-

Regioselectivity of Friedel-Crafts Acylation of Trifluoromethoxybenzene. Journal of Fluorine Chemistry, 126(4), 569-576.

-

GuideChem Compound Record. 7-Chloro-1-oxo-1-phenylheptane (Analogous non-fluorinated structure for physical property estimation).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. osti.gov [osti.gov]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 7-chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane | #6134f | Rieke Metals Products & Services [riekemetals.com]

- 8. guidechem.com [guidechem.com]

The Strategic Utility of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane in Modern Drug Discovery: Application Notes and Protocols

In the landscape of contemporary pharmaceutical development, the strategic selection of intermediates is paramount to the efficient synthesis of novel therapeutics. 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane, a functionalized aryl ketone, has emerged as a versatile building block, particularly in the construction of complex molecular architectures such as diarylheptanoids and their nitrogen-containing analogs. This guide provides an in-depth exploration of its synthesis, characterization, and, most critically, its application as a pharmaceutical intermediate, complete with detailed protocols designed for researchers, scientists, and drug development professionals.

Introduction: The Chemical and Pharmacological Significance

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane (CAS Number: 898786-10-2) possesses a unique combination of structural features that render it a valuable intermediate in medicinal chemistry.[1] The presence of a trifluoromethoxy (-OCF3) group on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity.[2][3] This group is known to enhance metabolic stability and improve membrane permeability of drug candidates, making it a desirable moiety in modern drug design.[4][5]

Furthermore, the seven-carbon aliphatic chain terminating in a primary chloride offers a reactive handle for nucleophilic substitution, while the ketone functionality provides a versatile site for a myriad of chemical transformations. This dual reactivity allows for the sequential or convergent synthesis of diverse scaffolds, particularly those resembling diarylheptanoids, a class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[6]

Synthesis of the Intermediate: A Friedel-Crafts Approach

The most direct and industrially scalable synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 4-(trifluoromethoxy)benzene with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Visualizing the Synthesis

Caption: Synthetic pathway for 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.

Materials:

-

4-(Trifluoromethoxy)benzene

-

7-Chloroheptanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 7-chloroheptanoyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 4-(trifluoromethoxy)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the trifluoromethoxy group can be confirmed by ¹⁹F NMR.

Application as a Pharmaceutical Intermediate

The true value of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane lies in its utility as a scaffold for generating libraries of compounds for drug screening. The two primary reactive sites, the terminal chloride and the ketone, can be addressed in a controlled manner to introduce diverse functionalities.

Nucleophilic Substitution at the Terminal Chloride

The primary chloride is susceptible to nucleophilic substitution by a wide range of nucleophiles, most notably primary and secondary amines, to introduce nitrogen-containing moieties. This is a crucial step in the synthesis of many biologically active compounds, including G protein-coupled receptor (GPCR) modulators and enzyme inhibitors.

Visualizing Nucleophilic Substitution

Caption: General scheme for the amination of the intermediate.

Protocol 2: Synthesis of 7-Amino Derivatives

Objective: To synthesize a 7-amino-1-(4-trifluoromethoxyphenyl)heptan-1-one derivative.

Materials:

-

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

-

Desired primary or secondary amine (e.g., piperidine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile or Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane (1.0 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add acetonitrile as the solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 7-amino derivative.

Self-Validation: Characterize the product by NMR and mass spectrometry to confirm the incorporation of the amine and the loss of the chloro-substituent.

Transformations of the Ketone Functionality

The ketone group offers a second point of diversification. It can be reduced to a secondary alcohol, which can then be further functionalized, or it can undergo reductive amination to introduce a second nitrogenous group.

Protocol 3: Ketone Reduction

Objective: To reduce the ketone to a secondary alcohol.

Materials:

-

7-Substituted-1-(4-trifluoromethoxyphenyl)heptan-1-one (from Protocol 2)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Dissolve the ketone (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography if necessary.

This powerful reaction allows for the direct conversion of the ketone to an amine, providing a route to 1,7-diaminoheptane derivatives.

Protocol 4: Reductive Amination of the Ketone

Objective: To convert the ketone to a secondary amine.

Materials:

-

7-Substituted-1-(4-trifluoromethoxyphenyl)heptan-1-one

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Standard laboratory glassware

Procedure:

-

To a solution of the ketone (1.0 equivalent) and the primary amine (1.2 equivalents) in dichloroethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography.

Application in the Synthesis of Diarylheptanoid Analogs

The synthesized 7-amino-1-(4-trifluoromethoxyphenyl)heptan-1-one derivatives serve as key precursors for more complex structures, including analogs of diarylheptanoids. For instance, the remaining ketone can be used in a Wittig or Horner-Wadsworth-Emmons reaction to introduce a second aryl group, or the amino group can be part of a cyclization reaction to form heterocyclic scaffolds.

Visualizing the Path to Diarylheptanoid Analogs

Caption: Workflow for generating diverse analogs from the intermediate.

Data Summary

| Intermediate/Product Class | Key Functional Groups | Potential Biological Targets |

| 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane | Aryl ketone, Chloroalkane | - |

| 7-Amino-1-aryl-1-heptanone Derivatives | Aryl ketone, Amine | GPCRs, Kinases, Ion Channels |

| 7-Amino-1-aryl-1-heptanol Derivatives | Aryl alcohol, Amine | GPCRs, Kinases, Ion Channels |

| 1,7-Diamino-1-arylheptane Derivatives | Aryl amine, Aliphatic amine | Proteases, Transporters |

| Diarylheptanoid Analogs | Diaryl system, Functionalized linker | Multiple, including inflammatory pathways and cancer targets |

Conclusion

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a strategically designed pharmaceutical intermediate that provides a robust platform for the synthesis of diverse and complex molecules. Its trifluoromethoxy-substituted aryl moiety offers favorable pharmacokinetic properties, while the bifunctional heptanoyl chain allows for a wide range of chemical modifications. The protocols outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable building block in the discovery of next-generation therapeutics. The inherent modularity of the synthetic routes starting from this intermediate makes it an ideal tool for generating compound libraries for high-throughput screening and lead optimization.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

-

Aggarwal, B. B., & Shishodia, S. (2004). Suppression of the nuclear factor-κB activation pathway by spice-derived phytochemicals: reasoning for seasoning. Annals of the New York Academy of Sciences, 1030(1), 434-441. [Link]

-

Katsuyama, I., & Tsuboi, M. (2016). Diarylheptanoids: Chemistry and Biology. Springer.[Link]

-

Nucleophilic Substitution. (n.d.). LibreTexts Chemistry.[Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862. [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. chem.uci.edu [chem.uci.edu]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification methods for removing impurities from 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

Welcome to the technical support center for the purification of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during your experiments.

Understanding the Molecule and Potential Impurities

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is an aryl ketone, a structural motif prevalent in many pharmaceutical compounds.[1] Its synthesis, often involving a Friedel-Crafts acylation or related cross-coupling reactions, can introduce a variety of impurities that require removal to ensure the quality and safety of the final active pharmaceutical ingredient (API).[2][3] The presence of even small amounts of impurities can compromise the quality and safety of the final product.[4][5]

Common Impurities May Include:

-

Starting Materials: Unreacted 4-trifluoromethoxybenzene or 7-chloroheptanoyl chloride.

-

Side-Products: Isomers from non-selective acylation, products of polyacylation, or byproducts from side reactions.[6][7][8]

-

Dehalogenated Species: Compounds where the chloro group has been replaced.[9][10]

-

Solvents and Reagents: Residual solvents and catalysts used in the synthesis.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

Q1: I'm experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my recovery?

A1: Low recovery from column chromatography can stem from several factors related to the compound's interaction with the stationary phase and the choice of mobile phase.[11][12]

-

Irreversible Adsorption: The ketone and trifluoromethoxy groups can interact strongly with the acidic silica gel, leading to irreversible binding.

-

Troubleshooting:

-

Deactivate the Silica: Pre-treat the silica gel with a small amount of a polar modifier like triethylamine (0.1-1% v/v) in your mobile phase to neutralize acidic sites.

-

Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[11]

-

Solvent System Optimization: A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can help elute your compound more effectively.

-

-

-

Product Instability on Silica: The compound may be degrading on the silica gel.

-

Troubleshooting:

-

Minimize Contact Time: Use flash column chromatography to reduce the time the compound spends on the column.

-

Room Temperature: Perform the chromatography at room temperature unless the compound is known to be thermally unstable.

-

-

-

Improper Sample Loading: Applying the sample in a solvent that is too polar can cause the initial band to broaden, leading to poor separation and recovery.[12]

-

Troubleshooting: Dissolve your crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or toluene) before loading it onto the column.

-

Issue 2: Co-elution of Impurities with the Product

Q2: I'm unable to separate a persistent impurity from my desired product using column chromatography. What strategies can I employ to improve separation?

A2: Co-elution occurs when the impurity and your product have very similar polarities.

-

Fine-tune the Mobile Phase:

-

Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switch to a shallow gradient elution. This can often resolve closely eluting compounds.

-

Solvent Selectivity: Experiment with different solvent systems. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or a mixture of toluene and acetone can alter the selectivity of the separation.

-

-

Alternative Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than traditional column chromatography and can be used to separate very similar compounds.[13]

-

Reverse-Phase Chromatography: If the impurity is significantly more or less polar than your product, reverse-phase chromatography (using a non-polar stationary phase and a polar mobile phase) might provide better separation.

-

-

Chemical Derivatization:

-

Bisulfite Adduct Formation: If the impurity is an aldehyde or a reactive ketone, it can be selectively removed by forming a water-soluble bisulfite adduct.[14] This involves washing an organic solution of your crude product with a saturated sodium bisulfite solution.

-

Issue 3: Difficulty in Achieving Crystallization

Q3: My purified product remains an oil and I cannot induce crystallization. How can I obtain a solid product?

A3: The inability to crystallize can be due to residual impurities or the intrinsic properties of the molecule. Aryl ketones can sometimes be challenging to crystallize.[15][16]

-

Purity is Key: Even small amounts of impurities can inhibit crystallization. Ensure your product is of high purity (>98%) by analytical techniques like HPLC or NMR before attempting crystallization.

-

Solvent Screening:

-

Systematic Approach: Perform a systematic solvent screen using a range of solvents with varying polarities (e.g., hexanes, heptane, ethanol, isopropanol, acetonitrile, toluene).

-

Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add an anti-solvent (one in which it is poorly soluble) until turbidity is observed. Allow the solution to stand, or cool it, to induce crystallization. A common combination for aryl ketones is dissolving in a minimal amount of a solvent like dichloromethane or ethyl acetate and slowly adding a non-polar solvent like hexanes or petroleum ether.

-

-

Inducing Nucleation:

-

Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to act as a nucleation site.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites.

-

-

Temperature Control: Slow cooling of a saturated solution often yields better quality crystals than rapid cooling.

Frequently Asked Questions (FAQs)

Q: What is the most effective initial purification step for crude 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane?

A: For a crude product obtained from a Friedel-Crafts reaction, an initial workup involving an aqueous wash is crucial.[17] This typically includes washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining Lewis acid catalyst, followed by a wash with a base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts, and finally a brine wash to remove residual water.[17] After drying the organic layer, removing the solvent under reduced pressure will yield a crude product that is ready for further purification by chromatography or crystallization.

Q: Can distillation be used to purify this compound?

A: While distillation is a common purification technique for liquids, it may not be ideal for 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.[4][18] The compound has a relatively high molecular weight (308.73 g/mol ) and likely a high boiling point.[19] High temperatures required for distillation could lead to degradation, especially given the presence of the chloroalkane chain. Vacuum distillation could be an option, but column chromatography or recrystallization are generally preferred methods for compounds of this nature.[10]

Q: Are there any specific safety precautions I should take when handling this compound?

A: Yes. 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is listed as an irritant.[19] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying the title compound using flash column chromatography.

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of crude material.

-

Dry-pack the column with silica gel (230-400 mesh).

-

Wet the silica gel with the initial, low-polarity mobile phase (e.g., 100% hexanes).

-

-

Sample Preparation and Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Carefully apply the sample solution to the top of the silica gel bed.[12]

-

-

Elution:

-

Begin elution with the low-polarity mobile phase.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified compound.

-

Protocol 2: Recrystallization

This protocol provides a general method for recrystallization.

-

Solvent Selection:

-

In a small test tube, dissolve a small amount of the purified oil in a few drops of a potential solvent (e.g., isopropanol) with gentle heating.

-

Allow the solution to cool to room temperature and then in an ice bath. If crystals form, this is a good solvent for single-solvent recrystallization.

-

If no single solvent is ideal, try a solvent/anti-solvent system (e.g., ethyl acetate/hexanes).

-

-

Recrystallization Procedure:

-

Dissolve the bulk of the purified product in a minimal amount of the hot solvent (or the "good" solvent of a pair).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Data Presentation

Table 1: Troubleshooting Guide for Purification of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

| Issue | Potential Cause | Recommended Solution |

| Low yield after chromatography | Irreversible adsorption on silica | Use deactivated silica or alumina; employ gradient elution. |

| Product degradation | Use flash chromatography to minimize contact time. | |

| Co-elution of impurities | Similar polarity of product and impurity | Optimize mobile phase; use preparative HPLC. |

| Product remains an oil | Residual impurities; inherent properties | Ensure high purity before crystallization; perform a thorough solvent screen. |

| Dark, tarry material | Harsh reaction conditions | Optimize reaction temperature and time.[7] |

Visualizations

Caption: General purification workflow for 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.

Caption: Troubleshooting decision tree for purification challenges.

References

-

Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639. [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

- European Patent Office. (n.d.). Chemical detoxification of toxic chlorinated aromatic compounds - EP 0021294 B1.

- Google Patents. (n.d.). CA1296744C - Dehalogenation of halogenated aromatic compounds.

-

Löffler, D., & Ricking, M. (2004). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. [Link]

-

Guo, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Communications Chemistry, 5(1), 1-8. [Link]

- Google Patents. (n.d.). US3064059A - Dehalogenation of halogenated aromatic compounds.

-

Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Salacup, J. (2015). Purification of a Total Lipid Extract with Column Chromatography. Journal of Visualized Experiments, (96), e52593. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

-

HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

-

Fritz, H. G., & Fu, Q. (2006). Crystallization of poly(aryl ether ketones). I. crystallization kinetics. Journal of Macromolecular Science, Part B, 45(6), 1079-1092. [Link]

-

Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 8: Aryl Ketones. Retrieved from [Link]

-

Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

-

Reddy, B. S., et al. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Der Pharma Chemica, 6(5), 346-353. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

OSTI.GOV. (1983). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of Organic Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 18-CROWN-6. Retrieved from [Link]

Sources

- 1. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 5. ijpsr.com [ijpsr.com]

- 6. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CA1296744C - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]

- 10. US3064059A - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]

- 11. columbia.edu [columbia.edu]

- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 15. Tips & Tricks [chem.rochester.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. 898786-10-2 Cas No. | 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane | Matrix Scientific [matrixscientific.com]

Overcoming moisture sensitivity in 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane reactions

Topic: Overcoming Moisture Sensitivity in Synthesis & Application

Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4

Executive Summary: The Moisture Paradox

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a robust organic intermediate once isolated. However, its genesis and transformation involve steps that are notoriously intolerant to moisture.

The "moisture sensitivity" associated with this compound is distinct in two phases:[1]

-

Synthesis (Friedel-Crafts Acylation): The Lewis Acid catalyst (AlCl₃) is hyper-sensitive to water.[2][3] Hydrolysis halts the reaction immediately and generates corrosive HCl gas.

-

Downstream Derivatization: The terminal alkyl chloride is often used for nucleophilic substitutions (e.g., Finkelstein, amination). Presence of water here solvates nucleophiles (reducing reactivity) or hydrolyzes the chloride at high temperatures.

This guide provides the protocols to navigate these dry-chemistry challenges.

Module A: Synthesis Troubleshooting (Friedel-Crafts Acylation)

The Reaction: Acylation of 1-(trifluoromethoxy)benzene with 7-chloroheptanoyl chloride using Aluminum Chloride (AlCl₃).

Critical Failure Mode: Catalyst Deactivation

The primary failure cause is the hydration of AlCl₃.

-

Symptom: Reaction mixture turns from dark red/orange (active complex) to pale yellow/white (inactive).

-

Result: Stalled conversion, sticky emulsion during workup.

Step-by-Step Protocol: The "Dry-Line" Method

Reagents:

-

Substrate: 1-(trifluoromethoxy)benzene (Liquid, dried over molecular sieves).

-

Reagent: 7-Chloroheptanoyl chloride (Liquid, distilled if dark).

-

Catalyst: Anhydrous AlCl₃ (Solid, must be free-flowing powder, not clumps).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Procedure:

-

Glassware Prep: Flame-dry a 3-neck round bottom flask (RBF) under vacuum. Flush with Argon/Nitrogen x3.

-

Catalyst Loading: Under positive inert gas pressure, add AlCl₃ (1.1 – 1.2 equiv).

-

Expert Tip: If AlCl₃ is yellow or clumpy, discard it. It must be off-white/grey and smoke slightly in air.

-

-

Solvent Addition: Add anhydrous DCM via cannula. Cool to 0°C.[2]

-

Acyl Chloride Formation: Add 7-chloroheptanoyl chloride dropwise. Stir 15 min.

-

Observation: The solution should darken as the acylium ion complex forms.

-

-

Substrate Addition: Add 1-(trifluoromethoxy)benzene dropwise over 30 mins.

-

Control: Maintain temp < 5°C to prevent the 7-chloro tail from cyclizing (intramolecular alkylation).

-

-

Quench: Pour mixture onto crushed ice/HCl.

Visualizing the Pathway & Moisture Risks

Figure 1: Critical Control Points in the Friedel-Crafts Synthesis Workflow.

Module B: Downstream Application (Nucleophilic Substitution)

Once synthesized, the 7-chloro tail is often reacted with amines or azoles (e.g., for PROTAC linker synthesis).

The "Wet Solvent" Trap

In substitution reactions (SN2), water molecules solvate the nucleophile (e.g., the amine or azide), forming a "hydration shell" that drastically reduces reaction rates.

Troubleshooting Table: Reaction Stalls

| Symptom | Probable Cause | Diagnostic | Corrective Action |

| No Reaction (TLC baseline unchanged) | Nucleophile Solvation (Wet Solvent) | Add Karl Fischer (KF) test to solvent. | Dry DMF/DMSO over 4Å Molecular Sieves for 24h. |

| New Spot (Lower Rf than product) | Hydrolysis of Alkyl Chloride | Mass Spec shows M-Cl+OH peak. | Switch to aprotic solvent (MeCN) and lower temp. |

| Precipitate forms immediately | Nucleophile reacting with moisture | White solid is likely the protonated amine salt. | Use "Schlenk" filtration; ensure base (K2CO3) is anhydrous. |

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn into a sticky "gunk" during the water quench? A: This is an aluminum emulsion. The AlCl₃ forms aluminum hydroxides that trap organics.

-

Fix: Use Rochelle’s Salt (Potassium Sodium Tartrate) . Add a saturated aqueous solution of Rochelle's salt instead of water/HCl. Stir vigorously for 1-2 hours. The tartrate chelates the aluminum, breaking the emulsion and allowing clear layer separation.

Q2: Can I use 7-bromoheptanoyl chloride instead of the chloro-variant to improve reactivity? A: Yes, but be careful. The bromo-alkyl chain is more reactive. During the Friedel-Crafts step, the Lewis Acid (AlCl₃) can strip the bromine from the tail, leading to cyclization (forming a tetralone derivative) or polymerization. If you use the bromo-variant, keep the temperature strictly at -10°C to 0°C.

Q3: How do I store the isolated 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane? A: While the product is stable, the ketone is susceptible to hydration in very wet environments, and the alkyl chloride can slowly hydrolyze.

-

Storage: Amber vial, under Argon, at 4°C.

-

Shelf Life: >1 year if kept dry.

Q4: My AlCl₃ smokes heavily when I open the jar. Is it bad? A: No, smoking is good. It indicates the AlCl₃ is reacting with atmospheric moisture (producing HCl gas), meaning it is still active. If it doesn't smoke and looks clumpy, it is already dead (hydrated).

References

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid mechanism and moisture sensitivity).[4][5]

-

BenchChem Technical Repository. (2025).[2] Troubleshooting Common Issues in Friedel-Crafts Reactions.

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition.

-

Matrix Scientific. (2024). Product Data Sheet: 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane.

-

Wipf, P. (2014).[6] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Dept of Chemistry.

Sources

Reducing byproduct formation in the acylation of trifluoromethoxybenzene

Subject: Reducing Byproduct Formation & Optimizing Regioselectivity in Friedel-Crafts Acylation Ticket ID: TSB-OCF3-ACYL-001 Support Level: Tier 3 (Process Chemistry & R&D)

Executive Summary

The acylation of trifluoromethoxybenzene (TFMB) presents a classic "deactivated but directing" paradox. The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing by induction (

Users typically encounter three failure modes:

-

Regiochemical Impurity: Significant formation of the ortho-isomer.

-

Reaction Stalling: Incomplete conversion due to ring deactivation and product inhibition.

-

Fluorine Degradation: Hydrolysis or halogen exchange of the –OCF₃ group under harsh Lewis acid conditions.

This guide provides the mechanistic logic and protocols to mitigate these issues.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "I am seeing 10-15% ortho-isomer. How do I shift selectivity to para?"

Diagnosis: The –OCF₃ group is sterically demanding but not large enough to completely block the ortho position. In standard solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), the acylium ion is "naked" and small enough to attack the ortho position.

Solution: The Solvation Effect

Switch the solvent to Nitromethane (

-

The Mechanism: Nitro solvents act as weak Lewis bases. They form a bulky solvation shell around the acylium-aluminum chloride complex (

). This increased effective steric bulk makes the ortho attack energetically unfavorable, pushing the reaction toward the unhindered para position. -

Expected Outcome: Para:Ortho ratios can improve from ~85:15 (in DCM) to >95:5 (in Nitromethane).

Issue 2: "The reaction stalls at 60% conversion. Adding more heat causes tars."

Diagnosis:

This is likely Product Inhibition . The product (a trifluoromethoxy-acetophenone) is more basic at the carbonyl oxygen than the starting material is at the ring. The ketone product complexes with the Lewis acid catalyst (

Solution: Stoichiometry Adjustment Friedel-Crafts acylation is not catalytic in the traditional sense. You must use at least 1.1 to 1.2 equivalents of Lewis Acid per carbonyl group formed , plus an additional amount if the solvent complexes with the catalyst (like nitro compounds).

-

Protocol Adjustment: Ensure you are using 2.2 – 2.5 equivalents of

relative to the substrate if using nitro-solvents, or 1.2 – 1.5 equivalents in DCM. -

Warning: Do not simply increase temperature to force conversion; this risks cleaving the

bond of the –OCF₃ group.

Issue 3: "I detect free fluoride in the aqueous waste. Is the -OCF3 group unstable?"

Diagnosis:

While the

Solution: Thermal Management & Quench Protocol

-

Temperature: Maintain reaction temperature below 50°C .

-

Quench: Never pour water into the reaction mixture. Pour the reaction mixture slowly into ice-cold dilute HCl. The exotherm from hydrolyzing the aluminum complex can create local hot spots that degrade the fluorinated ether.

Module 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between ortho and para pathways and the influence of solvent complexation.

Caption: Solvent-mediated steric control. Nitromethane increases the effective size of the electrophile, blocking the ortho-pathway.

Module 3: Optimized Experimental Protocol

Reaction: Synthesis of 4'-(Trifluoromethoxy)acetophenone Scale: 10 mmol basis

| Reagent | Equivalents | Role | Notes |

| Trifluoromethoxybenzene | 1.0 | Substrate | Limiting reagent.[1] |

| Acetyl Chloride | 1.2 | Electrophile | Slight excess to drive kinetics. |

| Aluminum Chloride ( | 1.5 | Catalyst | Anhydrous bead form preferred. |

| Nitromethane | Solvent | Solvent | Enhances para-selectivity. |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

or Ar). -

Catalyst Activation: Charge the flask with

(2.0 g, 15 mmol) and Nitromethane (15 mL). Cool to 0°C in an ice bath.-

Note: The dissolution of

in nitromethane is exothermic. Allow to cool completely.

-

-

Electrophile Formation: Add Acetyl Chloride (1.1 mL, 12 mmol) dropwise. Stir for 15 minutes at 0°C to form the acylium complex.

-

Addition: Add Trifluoromethoxybenzene (1.76 g, 10 mmol) dropwise over 20 minutes.

-

Critical: Keep internal temperature

to minimize ortho formation.

-

-

Reaction: Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 4–6 hours.

-

Monitor: Check by TLC or GC-MS. If conversion <90% after 6 hours, warm gently to 40°C. Do not exceed 50°C.

-

-

Quench: Pour the reaction mixture slowly into a beaker containing ice (50 g) and concentrated HCl (5 mL) . Stir vigorously for 30 minutes to break the Aluminum-Product complex.

-

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose specific failures in your current workflow.

Caption: Diagnostic workflow for optimizing TFMB acylation yields.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and solvent effects in Friedel-Crafts reactions).

-

Nordmann Global. (2025). 4'-(Trifluoromethoxy)acetophenone Product Data. Retrieved from

- Xu, F., et al. (2012). "Friedel-Crafts Acylation of Deactivated Benzenes." Journal of Organic Chemistry.

-

BenchChem. (2025).[2] Technical Guide: Ortho, Para Directing Effects of the Trifluoromethoxy Substituent. Retrieved from

- Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem. (Review of the stability and electronic properties of the -OCF3 group).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

Executive Summary: The Analytical "Bottom Line"

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane represents a critical class of intermediates often utilized in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors and CNS-active agents. Its structural integrity relies on three distinct chemical zones: the electron-deficient trifluoromethoxy-aryl core , the lipophilic heptanoyl linker , and the reactive terminal alkyl chloride .

For researchers and drug development professionals, the analytical challenge lies not in identification, but in quantitative validation . While standard 1H NMR is sufficient for rough characterization, it often fails to resolve the central aliphatic methylene protons (

The Superior Approach: This guide advocates for a Multi-Nuclear (1H, 13C, 19F) Integrated Protocol . By leveraging the distinct

Part 1: Structural Analysis & Spectral Logic

To interpret the spectra correctly, we must deconstruct the molecule into magnetically distinct environments.

The Structural Zones

-

Zone A (Aromatic Core): A para-substituted benzene ring. The ketone (electron-withdrawing) deshields the ortho protons, while the

group (inductively withdrawing but resonance donating) affects the meta position. This creates a classic -

Zone B (The Linker): A 7-carbon chain.[1] The carbonyl anchors one end (

), and the chlorine anchors the other ( -

Zone C (The Reporter): The trifluoromethoxy group (

). This is a singlet in

Part 2: Comparative Analysis (Method A vs. Method B)

We compare the standard routine screening method against the recommended high-definition validation method.

Table 1: Comparative Performance Matrix

| Feature | Method A: Routine Screening | Method B: High-Definition Validation (Recommended) |

| Primary Nuclei | ||

| Solvent | CDCl | CDCl |

| Aliphatic Resolution | Poor. Central CH | High. COSY correlation separates |

| Purity Quantification | Low. Solvent peaks and aliphatic impurities overlap with the chain. | Superior. |

| Structural Proof | Inferential (based on integration). | Definitive (via |

Part 3: Detailed Spectral Data (Predicted & Empirical Consensus)

The following data represents the high-fidelity consensus shifts derived from fragment analysis of 4-(trifluoromethoxy)acetophenone and 7-chloroheptanoyl derivatives.

A. H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Position | Proton Type | Shift ( | Multiplicity | Interpretation | |

| Ar-2,6 | Aromatic (Ortho to C=O) | 8.02 | Doublet (d) | 8.8 | Deshielded by Carbonyl anisotropy. |

| Ar-3,5 | Aromatic (Ortho to OCF | 7.30 | Doublet (d)* | 8.8 | Upfield relative to Ar-2,6; overlaps with solvent residual if not careful. |

| H-7 | Cl-CH | 3.54 | Triplet (t) | 6.7 | Deshielded by Chlorine. Diagnostic for terminal functionalization. |

| H-2 | -C(=O)-CH | 2.98 | Triplet (t) | 7.3 | Alpha to ketone. |

| H-6 | Cl-CH | 1.79 | Quintet (m) | ~7 | Beta to Chlorine. |

| H-3 | -C(=O)-CH | 1.74 | Quintet (m) | ~7 | Beta to Ketone. |

| H-4, H-5 | Internal -CH | 1.35 - 1.55 | Multiplet (m) | - | Often unresolved "hump" in low-field instruments. |

*Note: The aromatic region often displays fine splitting (AA'BB' character) rather than a pure first-order doublet.

B. C NMR Data (100 MHz, CDCl )

Crucial for confirming the OCF

| Carbon | Type | Shift ( | Splitting Pattern | Coupling ( |

| C=O | Ketone | 198.5 | Singlet | - |

| Ar-4 | C-OCF | 152.4 | Broad Singlet | ~1.5 Hz |

| Ar-1 | C-C=O (Ipso) | 135.2 | Singlet | - |

| Ar-2,6 | CH (Ortho to C=O) | 130.4 | Singlet | - |

| OCF | Trifluoromethoxy | 120.5 | Quartet | 257 Hz |

| Ar-3,5 | CH (Ortho to OCF | 120.3 | Singlet | - |

| C-7 | Cl-C H | 45.1 | Singlet | - |

| C-2 | -C(=O)-C H | 38.4 | Singlet | - |

| C-3 to C-6 | Internal CH | 24.0 - 32.5 | Singlets | - |

C. F NMR Data (376 MHz, CDCl )

The "Gold Standard" for purity check.

-

Shift:

-57.8 ppm -

Multiplicity: Singlet

-

Utility: Integration of this peak against an internal standard (e.g.,

-trifluorotoluene) provides the most accurate assay of bulk purity, bypassing moisture/solvent errors common in 1H NMR.

Part 4: Experimental Protocol

"Self-Validating" Analysis Workflow

This protocol ensures that the structure is not just "consistent" but rigorously proven.

Reagents:

-

Solvent: CDCl

(99.8% D) + 0.03% TMS (v/v). -

Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 10-15 mg of the product in 0.6 mL CDCl

. -

Critical: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (NaCl) from the synthesis, which can degrade line shape.

-

-

Acquisition Sequence (The "Triad"):

-

Exp 1:

H (16 scans): Set relaxation delay ( -

Exp 2:

F (Uncoupled): Sweep width must cover -50 to -70 ppm. This confirms the integrity of the -

Exp 3:

C (APT or DEPT-135): Run for 256-512 scans. Verify the Quartet at ~120 ppm . If this quartet is missing or appears as a singlet, the fluorine is not chemically bound as expected.

-

-

Data Processing:

-

Reference

H spectrum to TMS (0.00 ppm). -

Reference

C spectrum to CDCl -

Apply an exponential window function (LB = 0.3 Hz) for

H to resolve the triplet hyperfine structure of the

-

Part 5: Logic Visualization (Graphviz)

The following diagram illustrates the decision matrix for validating this specific compound, highlighting the "Checkpoints" that prevent misidentification.

Caption: Decision matrix for the structural validation of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane, prioritizing 19F and 13C coupling checks.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for AA'BB' aromatic systems and alkyl halide shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for 4-(trifluoromethoxy)acetophenone fragment data, SDBS No. 233188).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Worker. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[2] (Authoritative source for 19F shifts and C-F coupling constants).

-

PubChem. (2025).[2] 1-(4-(Trifluoromethyl)phenyl)ethan-1-one Spectral Data. National Library of Medicine. Retrieved from [Link]

Sources

Comparing synthetic routes for 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane efficiency

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of complex intermediates is a cornerstone of successful project advancement. The target molecule, 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane, presents a structure of interest, combining an aryl ketone with a functionalized alkyl chain, making it a potentially valuable building block. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target, supported by established chemical principles and experimental data from analogous transformations. We will explore the classic Friedel-Crafts acylation, a robust organometallic approach via a Grignard reaction, and a modern palladium-catalyzed Suzuki coupling. Each route will be evaluated on its efficiency, scalability, safety, and overall practicality in a research and development setting.

Introduction to the Synthetic Challenge

The synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane involves the formation of a key carbon-carbon bond between the C1 of the heptanoyl chain and the C1 of the 4-trifluoromethoxyphenyl ring. The choice of synthetic strategy dictates not only the reaction conditions and potential yield but also the overall cost, safety, and environmental impact of the process. This guide will dissect three plausible and well-precedented methodologies for forging this crucial bond.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a long-established and powerful method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the activation of an acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 4-(trifluoromethoxy)benzene.[3][4]

Workflow for Friedel-Crafts Acylation

Caption: Workflow for the Friedel-Crafts acylation route.